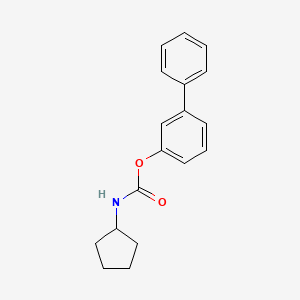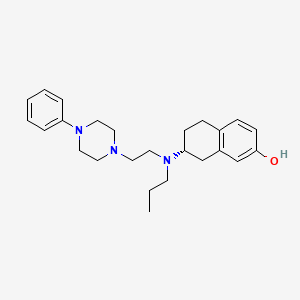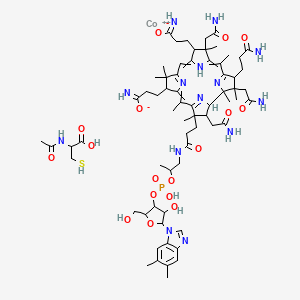![molecular formula C17H21N3O4 B10848147 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-oxo-1,4-dihydroquinazoline-3-carboxylate](/img/structure/B10848147.png)
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-oxo-1,4-dihydroquinazoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DAU-6202 is a small molecule drug that acts as a muscarinic acetylcholine receptor M1 antagonist. It was initially developed by Boehringer Ingelheim International GmbH for potential therapeutic applications in respiratory diseases, particularly bronchial diseases .
Preparation Methods
The synthetic routes and reaction conditions for DAU-6202 are not widely documented in public literature. the compound’s preparation likely involves standard organic synthesis techniques, including the formation of its core structure and subsequent functional group modifications. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
DAU-6202 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of DAU-6202 with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
DAU-6202 exerts its effects by antagonizing muscarinic acetylcholine receptor M1. This receptor is involved in various physiological processes, including smooth muscle contraction and neurotransmission. By blocking this receptor, DAU-6202 can modulate these processes, potentially providing therapeutic benefits in conditions like bronchial diseases .
Comparison with Similar Compounds
DAU-6202 is similar to other muscarinic receptor antagonists, such as dicyclomine and DAU-5884 . DAU-6202 is unique in its high selectivity for M1 receptors, which distinguishes it from other compounds that may have broader or different receptor affinities . This selectivity makes DAU-6202 a valuable tool for studying M1 receptor functions and developing targeted therapies.
Similar Compounds
- Dicyclomine
- DAU-5884
- AQ-RA 721
Properties
Molecular Formula |
C17H21N3O4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-oxo-1,4-dihydroquinazoline-3-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-19-10-6-7-11(19)9-12(8-10)24-17(23)20-15(21)13-4-2-3-5-14(13)18-16(20)22/h2-5,10-12,15,21H,6-9H2,1H3,(H,18,22) |
InChI Key |
DCNXOLLXJNMTQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)N3C(C4=CC=CC=C4NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![d[Orn4,Orn8]VP](/img/structure/B10848068.png)
![d[Arg4]AVP](/img/structure/B10848078.png)
![d[Cha4,Lys8]VP](/img/structure/B10848085.png)
![cypate-[(RGD)3-NH2]2](/img/structure/B10848099.png)

![(1R)-3-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-1-(4-fluorophenyl)propan-1-ol](/img/structure/B10848112.png)
![6-N-[4-(4-phenylpiperazin-1-yl)butyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B10848115.png)


![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10848141.png)
![Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2](/img/structure/B10848148.png)
![Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF](/img/structure/B10848151.png)
![Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF](/img/structure/B10848156.png)

